molecular formula C5H9BrO2 B13115064 5-Bromooxan-2-ol CAS No. 645413-10-1

5-Bromooxan-2-ol

Cat. No.: B13115064
CAS No.: 645413-10-1
M. Wt: 181.03 g/mol
InChI Key: ZZPNWMMGXAOTCA-UHFFFAOYSA-N
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Description

5-Bromotetrahydro-2H-pyran-2-ol is an organic compound with the molecular formula C5H9BrO2 It is a brominated derivative of tetrahydropyran, featuring a bromine atom at the fifth position and a hydroxyl group at the second position of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromotetrahydro-2H-pyran-2-ol typically involves the bromination of tetrahydro-2H-pyran-2-ol. One common method is the reaction of tetrahydro-2H-pyran-2-ol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and prevent over-bromination.

Industrial Production Methods: Industrial production of 5-Bromotetrahydro-2H-pyran-2-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, solvent flow rate, and bromine addition. This ensures high purity and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction Reactions: The bromine atom can be reduced to form tetrahydro-2H-pyran-2-ol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of tetrahydropyran.

    Oxidation Reactions: Products include 5-bromo-2-oxotetrahydropyran.

    Reduction Reactions: The primary product is tetrahydro-2H-pyran-2-ol.

Scientific Research Applications

5-Bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of brominated analogs of bioactive molecules, which may exhibit enhanced biological activity.

    Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Bromotetrahydro-2H-pyran-2-ol depends on its specific application. In medicinal chemistry, the bromine atom can participate in halogen bonding with biological targets, enhancing the binding affinity and specificity of the compound. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect.

Comparison with Similar Compounds

    Tetrahydro-2H-pyran-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chlorotetrahydro-2H-pyran-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.

    5-Iodotetrahydro-2H-pyran-2-ol: Contains an iodine atom, which is larger and more polarizable than bromine, affecting its chemical behavior.

Uniqueness: 5-Bromotetrahydro-2H-pyran-2-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

645413-10-1

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

5-bromooxan-2-ol

InChI

InChI=1S/C5H9BrO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2

InChI Key

ZZPNWMMGXAOTCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1Br)O

Origin of Product

United States

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